Methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAZZATFYKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylpyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 4-chloro-2-methylpyrimidine-5-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral and Anticancer Agents :
- Methyl 4-chloro-2-methylpyrimidine-5-carboxylate serves as an important intermediate in the synthesis of antiviral and anticancer compounds, leveraging its structural properties to enhance bioactivity against various targets.
- Antimicrobial Activity :
-
Neuroprotective Effects :
- The compound has shown potential neuroprotective effects, which may be beneficial in developing treatments for neurodegenerative diseases. Studies suggest that it may inhibit apoptosis and reduce inflammation in neuronal cells.
Agrochemical Applications
-
Herbicides and Fungicides :
- This compound is utilized in the formulation of herbicides and fungicides due to its ability to inhibit specific biological pathways in plants and fungi, contributing to effective pest control strategies.
-
Plant Growth Regulation :
- The compound has been explored for its potential to regulate plant growth, offering insights into developing more sustainable agricultural practices.
Chemical Biology
- Biological Interaction Studies :
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics targeting resistant strains.
Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that this compound reduced markers of apoptosis in human neuronal cells exposed to oxidative stress. This finding highlights its potential role in neuroprotection and as a candidate for further development in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Physical Properties
A comparative table of key pyrimidine carboxylates is provided:
Key Observations:
- Ester Group Influence: Methyl esters (e.g., C₇H₇ClN₂O₂) generally exhibit lower molecular weights and higher volatility than ethyl analogs (e.g., C₈H₉ClN₂O₂) due to shorter alkyl chains. Ethyl esters may offer better solubility in non-polar solvents .
- Substituent Effects: The chloro group at position 4 enhances electrophilicity, enabling nucleophilic substitution reactions.
- Amino vs. Chloro: Methyl 2-aminopyrimidine-5-carboxylate lacks the chloro group, making it less reactive in substitution reactions but more amenable to coupling reactions via the amino group .
Biological Activity
Methyl 4-chloro-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with a carboxylate functional group. This structure contributes to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Its mechanism appears to involve the inhibition of specific enzymes associated with inflammatory pathways, which can be crucial in the treatment of chronic inflammation.
3. Anticancer Potential
this compound has been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cell lines, making it a candidate for further drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Binding Affinity : The presence of chlorine and methyl groups enhances its binding affinity to specific receptors and enzymes, influencing multiple biochemical pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of approximately 12 µM. This indicates significant cytotoxicity compared to standard treatments like doxorubicin, which shows promise for further exploration in drug development .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 4-chloro-2-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves three steps: (1) preparation of 2-methylpyrimidine-5-carboxylic acid, (2) chlorination at the 4-position using phosphorus oxychloride (POCl₃) at 105°C, and (3) esterification with methanol under reflux. Key optimization parameters include temperature control during chlorination to avoid side reactions and stoichiometric adjustments to maximize ester yield .
- Comparison : Ethyl analogs (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) follow similar routes, but esterification uses ethanol instead of methanol. Methyl esters may require longer reaction times due to methanol’s lower nucleophilicity .
Q. How does the chloro group at the 4-position influence nucleophilic substitution reactions?
- Reactivity : The 4-chloro group is highly electrophilic, enabling substitutions with amines, thiols, or alkoxides. For example, heating with primary amines (e.g., 2-phenylethylamine) at reflux in polar aprotic solvents (e.g., DMSO) yields 4-amino derivatives. Reaction efficiency depends on solvent polarity and amine basicity .
- Characterization : Post-reaction analysis via HPLC or LC-MS is critical to confirm product purity, as competing reactions (e.g., ester hydrolysis) may occur .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro vs. methyl group positions).
- Mass Spectrometry : High-resolution MS to verify molecular ions and fragmentation pathways.
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond angles and hydrogen-bonding networks .
Advanced Questions
Q. How can regioselectivity be controlled during nucleophilic substitution at the 4-chloro position?
- Strategies :
- Steric Effects : Bulky nucleophiles (e.g., cyclohexylamine) favor substitution at the less hindered 4-position over the 2-methyl group.
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
- Catalysis : Lewis acids (e.g., AlCl₃) can activate the chloro group for regioselective attack .
- Case Study : Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate synthesis achieved >90% yield using dimethylamine in dioxane with triethylamine as a base .
Q. What computational methods predict the impact of substituents on biological activity?
- Approach :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases or bacterial enzymes.
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic properties (Hammett σ constants) with activity trends.
- Example : Analogues with electron-withdrawing groups (e.g., -NO₂) at the 4-position show enhanced antimicrobial activity compared to methyl or ethyl derivatives .
Q. How do hydrogen-bonding patterns in crystal structures inform derivative design?
- Graph Set Analysis : Etter’s methodology identifies recurring motifs (e.g., R₂²(8) rings) in pyrimidine derivatives. For this compound, C=O⋯H-N interactions dominate, guiding co-crystal engineering for improved solubility .
- Tool : SHELXPRO interfaces with crystallographic data to map hydrogen bonds and π-π stacking interactions .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Degradation Pathways :
- Acidic Conditions : Ester hydrolysis to 4-chloro-2-methylpyrimidine-5-carboxylic acid.
- Alkaline Conditions : Chloro group displacement by hydroxide ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
